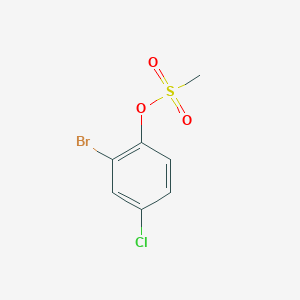

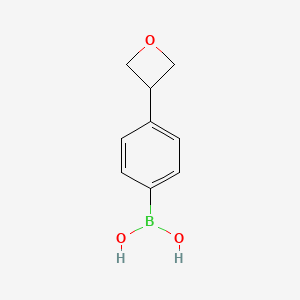

![molecular formula C11H15ClN4O B2522235 3-氯-1-[4-(嘧啶-2-基)哌嗪-1-基]丙酮 CAS No. 137885-46-2](/img/structure/B2522235.png)

3-氯-1-[4-(嘧啶-2-基)哌嗪-1-基]丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various pharmacological studies. The papers provided discuss the synthesis and properties of structurally related compounds, which include piperazine and pyrimidine moieties, and are of interest due to their potential biological activities.

Synthesis Analysis

In the first paper, the synthesis of a related compound, 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, is achieved through hydrolytic kinetic resolution (HKR) using salenCo(III)OAc complexes as catalysts. The enantiomeric purity of the synthesized compounds was high, with enantiomeric excesses (ee's) ranging from 92-96%, indicating the effectiveness of the method for synthesizing aminoalcohols .

The second paper describes the synthesis of a series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which were characterized by 1H-NMR, FTIR, and elemental analysis. These compounds, particularly those with substituted heterocyclic piperazine moieties, showed promising antibacterial activity .

The third paper reports on the synthesis of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. The reactions yielded mixtures of isomeric N- and S-substituted derivatives, which were separated by fractional crystallization. The structures of the novel compounds were confirmed by elemental and spectral analyses .

Molecular Structure Analysis

The molecular structure of compounds related to "3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one" has been elucidated using various analytical techniques. In the second paper, the synthesized compounds were characterized by 1H-NMR and FTIR, which are instrumental in determining the molecular structure and functional groups present . The third paper also utilized spectral analyses to confirm the structure of the synthesized derivatives .

Chemical Reactions Analysis

The papers discuss the chemical reactions involved in the synthesis of related compounds. In the first paper, the HKR of racemic l-oxiranylmethyl-pyrrolidin-2-one using salenCo(III)OAc complexes followed by aminolysis with l-(2-hydroxy-phenyl)-piperazine is a key reaction . The second paper does not detail the specific reactions but mentions the synthesis of derivatives with antibacterial activity . The third paper describes the reactions of a tetrahydropyrimido[4,5-d]pyrimidine compound with various substituted piperazines to yield N- and S-substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and the analytical data provided. The high enantiomeric purity of the compounds in the first paper suggests specific optical properties, which are important in the pharmacological context . The antibacterial activity reported in the second paper indicates the biological properties of these compounds, which could be related to their physical and chemical characteristics . The pharmacological screening in the third paper, which showed analgesic action and effects on amphetamine hyperactivity and apomorphine stereotypy, suggests that the physical and chemical properties of these compounds influence their interaction with biological systems .

科学研究应用

介绍

3-氯-1-[4-(嘧啶-2-基)哌嗪-1-基]丙酮是一种具有潜在科学研究领域意义的化合物。尽管没有找到直接涉及该化合物的特定研究,但可以从有关芳基哌嗪衍生物、嘧啶及其生物活性以及在药物化学中的应用的研究中获得见解。本概述将讨论相关化合物的科学应用,为理解3-氯-1-[4-(嘧啶-2-基)哌嗪-1-基]丙酮在研究中的潜在用途提供框架。

芳基哌嗪衍生物和代谢

与所讨论化合物类似结构的芳基哌嗪衍生物已被广泛研究其临床应用,主要用于治疗抑郁症、精神病和焦虑症。这些衍生物的代谢涉及CYP3A4依赖的N-去烷基化,形成1-芳基哌嗪,这些化合物以其多种与5-羟色胺受体相关的效应而闻名。这种代谢途径和代谢物的效应突显了该化合物在理解神经递质受体相互作用和药物代谢方面的潜在研究兴趣(Caccia, 2007)。

二肽基肽酶IV(DPP IV)抑制剂

对DPP IV抑制剂的研究,其中包括各种化学基团,如哌嗪和嘧啶,强调了这些基团在开发抗糖尿病药物中的重要性。该化合物的结构中同时具有嘧啶和哌嗪,表明在DPP IV抑制和治疗2型糖尿病的背景下探索的潜力(Mendieta, Tarragó, & Giralt, 2011)。

DNA小沟结合剂

与该主题相关的化合物已被用作DNA小沟结合剂,表现出对AT富集序列的特异性。这一特性使它们成为分子生物学中用于DNA相互作用研究的有价值工具,可能为新的治疗靶点或诊断工具提供见解(Issar & Kakkar, 2013)。

抗分枝杆菌活性

哌嗪,是该化合物中的核心结构,因其在抗结核分枝杆菌药物开发中的药用重要性而受到强调。研究表明,基于哌嗪的化合物对多药耐药和极端耐药分枝杆菌株显示出强效活性。这突显了3-氯-1-[4-(嘧啶-2-基)哌嗪-1-基]丙酮在传染病领域,特别是在新抗结核分子的开发中的潜在研究用途(Girase et al., 2020)。

属性

IUPAC Name |

3-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c12-3-2-10(17)15-6-8-16(9-7-15)11-13-4-1-5-14-11/h1,4-5H,2-3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVVGNKCZACLDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2522155.png)

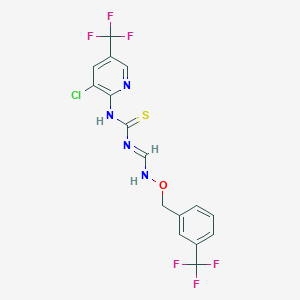

![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)

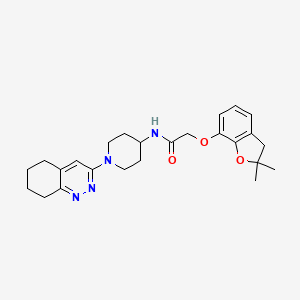

![3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522157.png)

![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)

![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2522166.png)

![3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene](/img/structure/B2522167.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)